molecular formula C17H15FIN3O3 B11789697 5-(3-Ethoxy-4-((2-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine

5-(3-Ethoxy-4-((2-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11789697
M. Wt: 455.22 g/mol
InChI Key: FDYZKNSOBRHQTQ-UHFFFAOYSA-N
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Description

5-(3-Ethoxy-4-((2-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, an ethoxy group, a fluorobenzyl ether, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxy-4-((2-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of a phenolic hydroxyl group using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the fluorobenzyl ether: This is typically done through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a phenolic hydroxyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-4-((2-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-(3-Ethoxy-4-((2-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-4-((2-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorobenzyl ether and iodine atom can enhance its binding affinity and specificity. The oxadiazole ring may also play a role in its biological activity by interacting with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde
  • 3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile
  • 5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione

Uniqueness

5-(3-Ethoxy-4-((2-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine stands out due to its oxadiazole ring, which is not present in the similar compounds listed above

Properties

Molecular Formula

C17H15FIN3O3

Molecular Weight

455.22 g/mol

IUPAC Name

5-[3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodophenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C17H15FIN3O3/c1-2-23-14-8-11(16-21-22-17(20)25-16)7-13(19)15(14)24-9-10-5-3-4-6-12(10)18/h3-8H,2,9H2,1H3,(H2,20,22)

InChI Key

FDYZKNSOBRHQTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)I)OCC3=CC=CC=C3F

Origin of Product

United States

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